molecular formula C9H12N2O4 B13402429 1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13402429
M. Wt: 212.20 g/mol
InChI Key: BTOTXLJHDSNXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, commonly known as uridine, is a pyrimidine nucleoside. It consists of a pyrimidine base attached to a ribosyl moiety. This compound plays a crucial role in various biological processes, including the synthesis of ribonucleic acid (RNA) and the regulation of carbohydrate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the glycosylation of uracil with a protected ribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield uridine .

Industrial Production Methods: In industrial settings, uridine is often produced via fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple sugars into uridine through a series of enzymatic reactions. The fermentation broth is then subjected to purification steps to isolate and purify uridine .

Chemical Reactions Analysis

Types of Reactions: Uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Uridine has a wide range of applications in scientific research:

    Chemistry: Uridine is used as a building block in the synthesis of nucleic acid analogs and other bioactive compounds.

    Biology: It plays a vital role in RNA synthesis and is involved in the regulation of gene expression.

    Medicine: Uridine is used in the treatment of certain metabolic disorders and as a component of nucleotide-based therapies.

    Industry: It is used in the production of pharmaceuticals and as a nutritional supplement.

Mechanism of Action

Uridine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of Uridine: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike cytidine and thymidine, which are primarily found in DNA, uridine is a key component of RNA. Additionally, uridine’s involvement in carbohydrate metabolism and neuroprotection sets it apart from other nucleosides .

Properties

IUPAC Name

1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOTXLJHDSNXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863670
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.